4-Methylamino-d3 Antipyrine
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Overview
Description
4-Methylamino-d3 Antipyrine is a stable isotope labelled metabolite of Dipyrone . It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is used as a reference standard in pharmaceutical testing . It is an active metabolite of Metamizole, a pyrazolone NSAID, and has analgesic, antipyretic, and relatively weak anti-inflammatory properties .
Synthesis Analysis
4-Methylaminoantipyrine is a major active metabolite of the non-opioid prodrug metamizole. It is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract . A simple and rapid method for metamizole metabolite 4-methylamino antipyrine (MAA) determination in human plasma was developed, validated, and successfully applied to a clinical trial .Molecular Structure Analysis
The molecular formula of 4-Methylamino-d3 Antipyrine is C12H12D3N3O, and its molecular weight is 220.29 . The IUPAC name is 1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one .Chemical Reactions Analysis
The multiple reaction monitoring transitions in the positive ionization mode were m/z 218.2→56.2 for MAA and m/z 221.2→56.2 for MAA-d3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylamino-d3 Antipyrine is 220.29 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The Exact Mass is 220.140342348 g/mol, and the Monoisotopic Mass is also 220.140342348 g/mol . The Topological Polar Surface Area is 35.6 Ų .Scientific Research Applications
Pharmacological Research: Analgesic and Antipyretic Properties
4-Methylamino-d3 Antipyrine: is an active metabolite of metamizole, a non-opioid analgesic drug. It exhibits analgesic and antipyretic properties, making it a subject of interest in pharmacological research. Studies focus on its efficacy in pain relief and fever reduction, exploring its mechanism of action and potential side effects .
Biochemical Research: Inhibition of Prostaglandin Synthesis
In biochemical studies, 4-Methylamino-d3 Antipyrine has been shown to inhibit the production of prostaglandin E2. This is significant in the study of inflammatory processes and pain management. Research in this area could lead to the development of new anti-inflammatory drugs .
Medical Diagnostics: Metabolite Analysis
As a metabolite of metamizole, 4-Methylamino-d3 Antipyrine is used in medical diagnostics to monitor drug metabolism and to study the pharmacokinetics of metamizole. Its presence and concentration in biological samples can provide valuable information about drug absorption and clearance .
Environmental Impact Studies: Ecotoxicology
Environmental research investigates the ecotoxicological impact of 4-Methylamino-d3 Antipyrine . Studies may include its effects on aquatic life, its persistence in the environment, and its potential to bioaccumulate. These findings are crucial for assessing the environmental safety of pharmaceutical residues .
Safety and Handling: Occupational Health
4-Methylamino-d3 Antipyrine: is also studied for its safety and handling procedures. Research in this field aims to establish safe handling practices, assess occupational exposure risks, and develop protocols for accidental spills or exposure in laboratory and industrial settings .
Regulatory Status: Compliance and Documentation
Finally, 4-Methylamino-d3 Antipyrine is subject to regulatory scrutiny. Research in this area focuses on its legal status, compliance with pharmaceutical regulations, and the documentation required for its use and distribution. This ensures that the compound meets health and safety standards set by regulatory bodies .
Mechanism of Action
Target of Action
The primary target of 4-Methylamino-d3 Antipyrine, an active metabolite of the non-opioid prodrug metamizole , is thought to be the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Mode of Action
4-Methylamino-d3 Antipyrine acts primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
In the gastrointestinal tract, dipyrone is first hydrolyzed to 4-Methylamino-d3 Antipyrine, which is then absorbed and metabolized in the liver to the corresponding 4-aminoantipyrine (4-AA) and 4-formylamino-antipyrine (4-FAA) derivatives . Furthermore, the 4-AA undergoes an acylation reaction to afford the 4-acetylaminoantipyrine (4-AAA) . These metabolites are involved in the inhibition of prostaglandin E2 synthesis in the hypothalamus, thus having antipyretic and hypothermic properties .
Pharmacokinetics
The pharmacokinetics of 4-Methylamino-d3 Antipyrine are characterized by rapid hydrolysis to the active moiety, which has 85% bioavailability after oral administration in tablet form . It takes a short time to achieve maximal systemic concentrations (tmax of 1.2 to 2.0 hours) . The mean elimination half-life (t½) of 4-Methylamino-d3 Antipyrine is 2.6 to 3.5 hours . Urinary excretion of these metabolites accounts for about 60% of the administered dose of dipyrone .
Result of Action
The administration of 4-Methylamino-d3 Antipyrine and its metabolites have shown, in animal models of LPS and Tsv-induced fever, to be able to reach the central nervous system and inhibit the synthesis of prostaglandin E2 in the hypothalamus . This results in antipyretic and hypothermic effects .
Action Environment
The action, efficacy, and stability of 4-Methylamino-d3 Antipyrine can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the hydrolysis of dipyrone to 4-Methylamino-d3 Antipyrine . Additionally, factors such as age, liver disease, and renal disease can influence the pharmacokinetics and pharmacodynamics of the compound .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-Methylamino-d3 Antipyrine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["3,5-dimethylpyrazole", "methylamine-d3", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water"], "Reaction": [ "Step 1: 3,5-dimethylpyrazole is reacted with acetic anhydride in the presence of sodium acetate to form 3-acetyl-1,5-dimethylpyrazole", "Step 2: 3-acetyl-1,5-dimethylpyrazole is reacted with methylamine-d3 in ethanol to form 4-Methylamino-d3-3-acetyl-1,5-dimethylpyrazole", "Step 3: 4-Methylamino-d3-3-acetyl-1,5-dimethylpyrazole is hydrolyzed with hydrochloric acid to remove the acetyl group and form 4-Methylamino-d3-1,5-dimethylpyrazole", "Step 4: 4-Methylamino-d3-1,5-dimethylpyrazole is reacted with sodium hydroxide in ethanol to form 4-Methylamino-d3 Antipyrine", "Step 5: The final product is purified through recrystallization from water." ] } | |
CAS RN |
1246820-06-3 |
Product Name |
4-Methylamino-d3 Antipyrine |
Molecular Formula |
C12H15N3O |
Molecular Weight |
220.29 |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |
InChI Key |
JILCEWWZTBBOFS-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
synonyms |
1,2-Dihydro-1,5-dimethyl-4-(methylamino-d3)-2-phenyl-3H-pyrazol-3-one; 4-Methylaminophenazone-d3; 4-Monomethylaminoantipyrine-d3; N-(Methyl-d3)-4-aminoantipyrine; Noramidopyrine-d3; Noraminopyrine-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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